molecular formula C9H15NO B3288864 hexahydro-8a-methyl-7(1H)-Indolizinone CAS No. 85358-22-1

hexahydro-8a-methyl-7(1H)-Indolizinone

Cat. No.: B3288864
CAS No.: 85358-22-1
M. Wt: 153.22 g/mol
InChI Key: KZORZKXCQFWVDB-UHFFFAOYSA-N
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Description

Hexahydro-8a-methyl-7(1H)-Indolizinone is a chemical compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This compound is characterized by its unique structure, which includes a hexahydro ring system and a methyl group at the 8a position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-8a-methyl-7(1H)-Indolizinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclization reaction between a suitable ketone and an amine. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-8a-methyl-7(1H)-Indolizinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Hexahydro-8a-methyl-7(1H)-Indolizinone has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of hexahydro-8a-methyl-7(1H)-Indolizinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Hexahydro-8a-methyl-7(1H)-Indolizinone can be compared with other similar compounds, such as:

    Hexahydro-8a-methyl-7(1H)-Indolizine: Similar structure but lacks the ketone group.

    Hexahydro-8a-methyl-7(1H)-Indole: Contains an indole ring instead of an indolizine ring.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8a-methyl-1,2,3,5,6,8-hexahydroindolizin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9-4-2-5-10(9)6-3-8(11)7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZORZKXCQFWVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-8a-methyl-7(1H)-Indolizinone
Reactant of Route 2
hexahydro-8a-methyl-7(1H)-Indolizinone
Reactant of Route 3
hexahydro-8a-methyl-7(1H)-Indolizinone
Reactant of Route 4
hexahydro-8a-methyl-7(1H)-Indolizinone
Reactant of Route 5
hexahydro-8a-methyl-7(1H)-Indolizinone
Reactant of Route 6
hexahydro-8a-methyl-7(1H)-Indolizinone

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